molecular formula C9H15NO B13320088 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one

3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one

Cat. No.: B13320088
M. Wt: 153.22 g/mol
InChI Key: UDIMZEPEDZDOAB-SNAWJCMRSA-N
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Description

3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, a methylcyclopropyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of dimethylamine with a suitable precursor that contains the 2-methylcyclopropyl and prop-2-en-1-one groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of the target molecules

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(cyclopropyl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-ol
  • 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-amine

Uniqueness

Compared to similar compounds, 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and 2-methylcyclopropyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7-6-8(7)9(11)4-5-10(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+

InChI Key

UDIMZEPEDZDOAB-SNAWJCMRSA-N

Isomeric SMILES

CC1CC1C(=O)/C=C/N(C)C

Canonical SMILES

CC1CC1C(=O)C=CN(C)C

Origin of Product

United States

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